molecular formula C16H20ClN3O4 B2693463 Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride CAS No. 2097931-77-4

Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride

Cat. No.: B2693463
CAS No.: 2097931-77-4
M. Wt: 353.8
InChI Key: AMQOONGPRZHBBB-UHFFFAOYSA-N
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Description

Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride (CAS 2097931-77-4) is a synthetic organic compound with a molecular weight of 353.80 g/mol and the molecular formula C16H20ClN3O4 . It is characterized by a benzoate ester core linked to a 2,5-dioxoimidazolidine (hydantoin) ring system, which is further substituted with a piperidin-4-yl group . The compound is supplied as a hydrochloride salt to enhance its aqueous solubility, making it particularly suitable for various pharmacological and biochemical assays conducted in aqueous environments . This complex molecular architecture, featuring multiple hydrogen bond acceptors and donors, is of significant interest in medicinal chemistry and early drug discovery research. The structural features suggest the potential for unique binding properties to biological targets . Compounds with similar piperidine-substituted heterocyclic scaffolds, such as imidazolidine-2,4-dione and benzo[d]imidazole-2-one, are actively investigated as inhibitors of various enzymes, including metalloproteinases and the NLRP3 inflammasome, which is a key player in inflammatory diseases . As such, this reagent serves as a valuable chemical building block or a reference standard for researchers developing novel therapeutic agents. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-(2,5-dioxo-3-piperidin-4-ylimidazolidin-1-yl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4.ClH/c1-23-15(21)11-2-4-13(5-3-11)19-14(20)10-18(16(19)22)12-6-8-17-9-7-12;/h2-5,12,17H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQOONGPRZHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CN(C2=O)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. Key reaction conditions include the use of strong bases and acids to facilitate the formation of the imidazolidinone ring and the esterification of the benzoic acid moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₈H₁₈ClN₃O₄
Molecular Weight: 367.81 g/mol
IUPAC Name: Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride

The structure of this compound features a benzoate moiety linked to a piperidinyl-imidazolidinone core, which is crucial for its biological activity.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs exhibit anticonvulsant properties. A study involving derivatives of imidazolidinones found that certain analogs demonstrated significant efficacy in seizure models, suggesting that this compound could possess similar properties .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameModel UsedEfficacy (Survival Time)Reference
Compound AStrychnine6 min
Compound BPTZ100% protection
Compound CMESComparable to phenytoin

Cancer Therapeutics

The compound's structural elements suggest potential applications in cancer treatment. Similar derivatives have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action is likely linked to the inhibition of key metabolic pathways involved in tumor growth.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Analog XMCF-70.17
Analog YHeLa2.17
Methyl 4-[...]-HClTBDTBDTBD

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that create the imidazolidinone framework followed by esterification with methyl benzoate. The mechanism by which this compound exerts its biological effects is an area of ongoing research, but it is hypothesized to involve modulation of neurotransmitter systems or inhibition of specific enzymes involved in tumor progression.

Case Study 1: Anticonvulsant Screening

A recent investigation into a series of imidazolidinone derivatives included this compound. The study utilized the maximal electroshock seizure model to evaluate efficacy, demonstrating promising results comparable to established anticonvulsants like phenobarbital .

Case Study 2: Cancer Cell Line Efficacy

In vitro studies on various cancer cell lines revealed that compounds similar to Methyl 4-[...]-HCl exhibited selective cytotoxicity against MCF-7 cells with IC50 values significantly lower than those observed for non-cancerous cell lines, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism by which Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences:

Core Ester Group: The target compound uses a methyl benzoate ester, whereas analogs like I-6230 and I-6232 employ ethyl benzoate. The hydrochloride salt in the target compound enhances water solubility, a feature absent in the neutral ethyl esters of the analogs.

Heterocyclic Substituents: The imidazolidinedione ring (2,5-dioxo) in the target compound contrasts with the pyridazine, methylpyridazine, and isoxazole rings in the analogs. The imidazolidinedione’s two carbonyl groups increase polarity and hydrogen-bonding capacity, which may improve target binding affinity.

Linker Groups: The target compound’s imidazolidin-1-yl linker is rigid and planar, whereas analogs feature flexible phenethylamino (I-6230, I-6232), phenethylthio (I-6373), or phenethoxy (I-6473) linkers.

Physicochemical and Pharmacokinetic Implications

Table 1: Structural and Property Comparison

Compound ID Substituent Group Linker Type Ester Group Notable Features
Target Compound Piperidin-4-yl Imidazolidinedione Methyl benzoate Hydrochloride salt, high polarity
I-6230 Pyridazin-3-yl Phenethylamino Ethyl benzoate Neutral, moderate lipophilicity
I-6232 6-Methylpyridazin-3-yl Phenethylamino Ethyl benzoate Increased steric bulk vs. I-6230
I-6373 3-Methylisoxazol-5-yl Phenethylthio Ethyl benzoate Thioether linker, enhanced stability
I-6473 3-Methylisoxazol-5-yl Phenethoxy Ethyl benzoate Ether linker, flexibility
  • Solubility : The hydrochloride salt in the target compound likely confers superior aqueous solubility compared to neutral ethyl ester analogs.
  • Binding Interactions: The piperidin-4-yl group’s basic nitrogen may engage in ionic interactions with acidic residues in biological targets, a feature absent in analogs with non-basic heterocycles.

Biological Activity

Overview

Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazolidinones, which are known for various pharmacological properties. The focus of this article is to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

PropertyDetails
IUPAC Name This compound
Molecular Formula C17_{17}H20_{20}N2_{2}O5_{5}·HCl
Molecular Weight 364.82 g/mol
LogP 0.18
Polar Surface Area (Ų) 82

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazolidinone ring structure allows for interactions with various enzymes and receptors, potentially leading to inhibition or modulation of their activities. This interaction can affect several biochemical pathways, including those involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example:

  • Melanoma Cell Lines : In vitro studies demonstrated that related compounds possess growth inhibition against melanoma cell lines such as UACC-62 and A375, with GI50 values indicating potent efficacy ( ). The compound's structure suggests that it may similarly inhibit tumor growth through mechanisms such as inducing apoptosis or disrupting cell cycle progression.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For instance:

  • PTP1B Inhibition : Related imidazolidinone derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is implicated in various signaling pathways associated with cancer ( ). The IC50 values for these compounds were reported in the low micromolar range, suggesting substantial potency.

Study on Anticancer Activity

A study published in MDPI examined a series of imidazolidinone derivatives, including those structurally similar to this compound. The findings highlighted:

  • Cell Viability Assays : Compounds demonstrated IC50 values ranging from nanomolar to low micromolar concentrations against various cancer cell lines.
  • Mechanisms of Action : Induction of reactive oxygen species (ROS) and subsequent apoptosis were identified as key mechanisms through which these compounds exerted their anticancer effects ( ).

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicated that certain derivatives exhibited low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic window ( ).

Q & A

Basic: What are the recommended synthetic strategies for Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Piperidine-4-amine derivatives are coupled with activated benzoate esters via nucleophilic substitution or amidation.
  • Protection/deprotection : Protecting groups (e.g., Boc) may stabilize reactive sites during synthesis .
  • Salt formation : Final hydrochloride salt formation using HCl in polar solvents (e.g., ethanol) .

Table 1: Example reaction conditions for analogous compounds:

StepReagents/ConditionsYield (%)Reference
AmidationDCC, DMAP, CH₂Cl₂65–75
CyclizationK₂CO₃, DMF, 80°C70
Salt FormationHCl (g)/EtOH>90

Basic: How can researchers characterize this compound using spectroscopic methods?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm), imidazolidinone carbonyls (δ 165–170 ppm), and piperidinyl signals (δ 1.5–3.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated m/z 378.12 for C₁₆H₂₀ClN₃O₄) .
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for imidazolidinone) .

Table 2: Reference NMR data for structurally similar compounds:

Compound¹H NMR (δ)¹³C NMR (δ)
Hydantoin analog7.8 (d, 2H), 3.5 (m, piperidine)170 (C=O), 129 (aromatic)

Basic: What solvent systems are optimal for solubility testing?

Answer:
Solubility is influenced by polar groups (ester, imidazolidinone):

  • Polar aprotic solvents : DMSO, DMF (high solubility for biological assays) .
  • Aqueous buffers : Limited solubility; use co-solvents (e.g., 10% DMSO in PBS) .
  • Hydrochloride salt : Enhances water solubility via ionization .

Table 3: Solubility profile of analogous hydrochloride salts:

SolventSolubility (mg/mL)
DMSO>50
Water<1 (improves with sonication)

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Purity variations : Use HPLC (≥95% purity) to eliminate impurity-driven artifacts .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation time) .
  • Structural analogs : Compare activity with derivatives (e.g., piperidinyl vs. morpholinyl substitutions) .

Methodological steps:

Validate compound integrity via LC-MS.

Replicate assays under controlled conditions (pH 7.4, 37°C).

Perform dose-response curves to confirm IC₅₀ consistency .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:
Degradation pathways include hydrolysis (ester group) and oxidation (piperidine):

  • Storage conditions : -20°C in amber vials under argon .
  • Stability testing : Accelerated studies (40°C/75% RH) with LC-MS monitoring .

Table 4: Degradation products under stress conditions:

ConditionDegradation ProductMechanism
Acidic (pH 3)Benzoic acid derivativeEster hydrolysis
Oxidative (H₂O₂)N-OxidePiperidine oxidation

Advanced: How can computational tools predict metabolic pathways?

Answer:

  • Software : Use PISTACHIO, REAXYS databases to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
  • Docking studies : Model interactions with cytochrome P450 enzymes .

Table 5: Predicted metabolic sites:

SiteReactionProbability (%)
Piperidine ringHydroxylation65
Ester groupHydrolysis85

Advanced: What experimental designs assess receptor binding mechanisms?

Answer:

  • Radioligand binding assays : Use ³H-labeled analogs to quantify affinity (Kd) .
  • Mutagenesis studies : Identify critical binding residues (e.g., hydrophobic pockets in androgen receptors) .

Methodological workflow:

Synthesize radiolabeled compound (³H or ¹⁴C).

Incubate with target receptors (e.g., AR, GPCRs).

Analyze displacement curves with Scatchard plots .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps .
  • Flow chemistry : Improve mixing and heat transfer for exothermic steps .

Table 6: Yield optimization parameters:

ParameterOptimal Range
Temperature60–80°C
Catalyst loading5–10 mol%
Reaction time12–24 h

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